molecular formula C18H16N4O2S B257120 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257120
M. Wt: 352.4 g/mol
InChI Key: IPJKELQHUJSNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has demonstrated promising biological activities in preclinical studies.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can modulate various biochemical and physiological processes in the body. For example, it can inhibit the growth of cancer cells, reduce inflammation, and enhance the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further optimization of its pharmacokinetic properties and the lack of understanding of its long-term effects.

Future Directions

There are several future directions for the research of 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Investigating its potential as a therapeutic agent for various diseases, such as cancer, epilepsy, and Alzheimer's disease.
2. Studying its mechanism of action in more detail to identify its molecular targets and pathways.
3. Developing more potent and selective analogs of the compound for improved efficacy and safety.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential as a tool compound for studying biological processes and disease mechanisms.
In conclusion, 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has demonstrated various biological activities in preclinical studies. Further research is needed to fully understand its potential as a therapeutic agent and tool compound for scientific research.

Synthesis Methods

The synthesis of 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methoxybenzylamine and 3-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then refluxed and purified using column chromatography to obtain the final product.

Scientific Research Applications

3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential application in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticancer, antimicrobial, and anticonvulsant activities.

properties

Product Name

3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-23-14-8-6-12(7-9-14)10-16-19-20-18-22(16)21-17(25-18)13-4-3-5-15(11-13)24-2/h3-9,11H,10H2,1-2H3

InChI Key

IPJKELQHUJSNDU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Origin of Product

United States

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